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Compound of Interest

2-Methoxy-2-phenyl-3,3, 3-
Compound Name:
trifluoropropionitrile

cat. No.: B1297891

For Researchers, Scientists, and Drug Development Professionals

Abstract

a-Methoxy-a-(trifluoromethyl)phenylacetonitrile is a chiral fluorinated organic compound with
significant potential in synthetic chemistry and drug discovery. Its unique structure, featuring a
trifluoromethyl group and a methoxy group attached to the a-carbon of phenylacetonitrile,
imparts distinct physicochemical properties that are of considerable interest in the development
of novel therapeutics and chiral auxiliaries. This technical guide provides a comprehensive
overview of the chemical structure, properties, and potential applications of a-Methoxy-a-
(trifluoromethyl)phenylacetonitrile, with a focus on experimental data and methodologies
relevant to researchers in the field.

Chemical Structure and Identification

a-Methoxy-a-(trifluoromethyl)phenylacetonitrile is a derivative of phenylacetonitrile with a
methoxy (-OCHs) and a trifluoromethyl (-CFs) group substituted at the a-carbon. This
substitution creates a chiral center, leading to the existence of (R)- and (S)-enantiomers.

Table 1: Chemical Identification of a-Methoxy-a-(trifluoromethyl)phenylacetonitrile
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Identifier Value

IUPAC Name 2-methoxy-2-phenyl-3,3,3-trifluoropropanenitrile
CAS Number 80866-87-1

Molecular Formula C1oHsFsNO

Molecular Weight 215.17 g/mol

SMILES COC(C#N)(C1=CC=CC=C1)C(F)(F)F

InChl Key UBOJBAYKXZRZHI-UHFFFAOYSA-N

Physicochemical Properties

The presence of the highly electronegative trifluoromethyl group significantly influences the
electronic properties and lipophilicity of the molecule.[1] These characteristics are crucial in
medicinal chemistry as they can enhance metabolic stability, membrane permeability, and
binding affinity of drug candidates.[2]

Table 2: Physicochemical Data for a-Methoxy-a-(trifluoromethyl)phenylacetonitrile

Property Value

Boiling Point 76-82 °C

Density 1.152 g/mL

Appearance Colorless to pale yellow liquid/solid
Synthesis

While a specific, detailed experimental protocol for the synthesis of a-Methoxy-a-
(trifluoromethyl)phenylacetonitrile is not readily available in the public domain, a potential
synthetic route can be conceptualized based on established organic chemistry principles and
procedures for analogous compounds. A plausible approach involves the a-functionalization of
phenylacetonitrile.

Conceptual Synthetic Workflow:
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Conceptual Synthesis of a-Methoxy-a-(trifluoromethyl)phenylacetonitrile

Starting Material

Phenylacetonitrile

e.g., NBS, light

Step 1: a-Halogenation

a-Halophenylacetonitrile

.g., Ruppert-Prakash reagent

Step 2: Triflugromethylation

a-Trifluoromethylphenylacetonitrile

e.g., 1. Base, Oz, 2. Mel

Step 3: a-Hydroxylation/Methoxylation

a-Methoxy-a-(trifluoromethyl)phenylacetonitrile

Click to download full resolution via product page
Caption: Conceptual workflow for the synthesis of the target molecule.

Note: This represents a generalized synthetic strategy. The actual reaction conditions,
reagents, and yields would require experimental optimization.

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1297891?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic analysis is essential for the structural confirmation of a-Methoxy-a-
(trifluoromethyl)phenylacetonitrile.

Table 3: Spectroscopic Data for a-Methoxy-a-(trifluoromethyl)phenylacetonitrile

Technique Key Features

Signals corresponding to the methoxy protons,
aromatic protons of the phenyl ring, and

1IH NMR _ P , p yinng
potentially complex splitting patterns due to the

chiral center and fluorine coupling.

Resonances for the nitrile carbon, the

guaternary a-carbon, carbons of the phenyl ring,
13C NMR the methoxy carbon, and the trifluoromethyl

carbon (likely showing a quartet due to C-F

coupling).

1°F NMR A singlet is expected for the -CFs group.

Characteristic absorption bands for the nitrile

(C=N) stretch, C-O stretching of the methoxy
ATR-IR _

group, C-F bonds of the trifluoromethyl group,

and aromatic C-H and C=C stretching.

Reactivity and Potential Applications

The reactivity of a-Methoxy-a-(trifluoromethyl)phenylacetonitrile is dictated by its functional
groups: the nitrile, the a-methoxy group, and the a-trifluoromethyl group.

5.1. Nitrile Group Transformations

The nitrile group can undergo a variety of transformations, providing a versatile handle for
further synthetic modifications.
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Reactivity of the Nitrile Group

a-Methoxy-a-(trifluoromethyl)phenylacetonitrile

Reduction (e.g., LiAIH4, Hz/Catalyst) i—lydrolysis (acidic or basic) [3+2] Cycloaddition (e.g., NaNs)

Primary Amine Carboxylic Acid Tetrazole

Click to download full resolution via product page

Caption: Key transformations of the nitrile functional group.

5.2. Role in Drug Discovery

The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to
enhance the pharmacological profile of drug candidates.[1][3] This group can improve
metabolic stability, lipophilicity, and binding affinity.[2] While specific drug development projects
involving a-Methoxy-a-(trifluoromethyl)phenylacetonitrile are not extensively documented, its
structural motifs are present in various biologically active molecules.

The closely related compound, (S)-(-)-a-Methoxy-a-(trifluoromethyl)phenylacetic acid
(Mosher's acid), is a well-known chiral derivatizing agent used to determine the enantiomeric
purity and absolute configuration of alcohols and amines via NMR spectroscopy. This suggests
that a-Methoxy-a-(trifluoromethyl)phenylacetonitrile could also be explored for similar
applications in chiral separations or as a chiral building block in asymmetric synthesis.[4][5]

Potential logical workflow for its application in chiral analysis:
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Application as a Chiral Derivatizing Agent Precursor

@(triﬂuoromethyl)phen@

Hydrolysis

Mosher's Acid Chiral Alcohol or Amine

Reaction with

Diastereomeric Esters/Amides

i

NMR Analysis

Determination of Enantiomeric Purity and Absolute Configuration
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Caption: Logical flow for the use of the target molecule's hydrolysis product in chiral analysis.

Conclusion

a-Methoxy-a-(trifluoromethyl)phenylacetonitrile is a fascinating molecule with significant
untapped potential. Its unique combination of functional groups makes it a valuable target for
further research in synthetic methodology, medicinal chemistry, and materials science. The
development of efficient and stereoselective synthetic routes to this compound will be crucial
for unlocking its full range of applications. This guide provides a foundational understanding of
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its chemical nature and serves as a starting point for researchers interested in exploring this
promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1297891?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/a-Alkylation-reactions-of-acetonitriles_fig17_295846640
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/67a41328fa469535b9340493/original/chemodivergent-defluorinative-alkylation-and-hydroalkylation-of-trifluoromethyl-alkenes-via-eosin-y-catalysis-and-eda-photo-chemistry.pdf
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01874b
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01874b
https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01874b
https://pubs.acs.org/doi/10.1021/acs.joc.4c01662
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416797/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9416797/
https://www.benchchem.com/product/b1297891#methoxy-trifluoromethyl-phenylacetonitrile-chemical-structure
https://www.benchchem.com/product/b1297891#methoxy-trifluoromethyl-phenylacetonitrile-chemical-structure
https://www.benchchem.com/product/b1297891#methoxy-trifluoromethyl-phenylacetonitrile-chemical-structure
https://www.benchchem.com/product/b1297891#methoxy-trifluoromethyl-phenylacetonitrile-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1297891?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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